molecular formula C19H21NO3 B8453940 Ethyl 3-[4-(benzyloxy)anilino]but-2-enoate CAS No. 408336-89-0

Ethyl 3-[4-(benzyloxy)anilino]but-2-enoate

Cat. No. B8453940
M. Wt: 311.4 g/mol
InChI Key: PMLVVKLQMQSKDV-UHFFFAOYSA-N
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Patent
US08759348B2

Procedure details

4-Benzyloxyaniline (10 g) and ethyl acetoacetate (6.9 g) were heated at 120° C. for 3 hours. The residue was purified by chromatography on silica eluting with a mixture of dichloromethane, and pentane. The desired fractions were concentrated and the sample evaporated to give the sub-title compound (7.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16]([O:22][CH2:23][CH3:24])(=[O:21])[CH2:17][C:18]([CH3:20])=O>>[CH2:23]([O:22][C:16](=[O:21])[CH:17]=[C:18]([NH:13][C:12]1[CH:11]=[CH:10][C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:15][CH:14]=1)[CH3:20])[CH3:24]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
Name
Quantity
6.9 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica eluting with a mixture of dichloromethane, and pentane
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated
CUSTOM
Type
CUSTOM
Details
the sample evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=C(C)NC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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